molecular formula C13H13BrF2N4O2S B14929391 5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide

5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide

Cat. No.: B14929391
M. Wt: 407.24 g/mol
InChI Key: UEWUFEGLHREEQY-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide is a complex organic compound with a unique structure that combines a brominated benzamide core with a difluoromethoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a suitable benzamide derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The triazole ring is then formed via a cyclization reaction, and the ethylsulfanyl group is introduced through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors for diazotization reactions, which offer advantages such as improved safety, shorter reaction times, and energy savings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as iodide or cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like potassium iodide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce iodinated or cyanated derivatives .

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The difluoromethoxy group and triazole ring play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H13BrF2N4O2S

Molecular Weight

407.24 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C13H13BrF2N4O2S/c1-3-23-13-18-17-7(2)20(13)19-11(21)9-6-8(14)4-5-10(9)22-12(15)16/h4-6,12H,3H2,1-2H3,(H,19,21)

InChI Key

UEWUFEGLHREEQY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)C

Origin of Product

United States

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